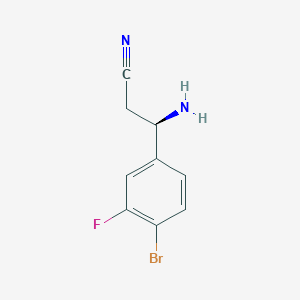
3,7-Dibromoisoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromoisoquinolin-6-amine: is a chemical compound with the molecular formula C₉H₆Br₂N₂ It is a derivative of isoquinoline, featuring two bromine atoms at the 3rd and 7th positions and an amine group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the primary methods for synthesizing 3,7-Dibromoisoquinolin-6-amine involves the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a phosphine ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3,7-Dibromoisoquinolin-6-amine can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Oxidized derivatives of isoquinoline.
Reduction Products: Reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: 3,7-Dibromoisoquinolin-6-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 3,7-Dibromoisoquinolin-6-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use in research or industry .
Comparaison Avec Des Composés Similaires
- 3,7-Dichloroisoquinolin-6-amine
- 3,7-Difluoroisoquinolin-6-amine
- 3,7-Diiodoisoquinolin-6-amine
Uniqueness: 3,7-Dibromoisoquinolin-6-amine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can provide distinct electronic and steric effects, making this compound particularly interesting for specific synthetic and research applications .
Propriétés
Numéro CAS |
1841444-17-4 |
|---|---|
Formule moléculaire |
C9H6Br2N2 |
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
3,7-dibromoisoquinolin-6-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H,12H2 |
Clé InChI |
ARMOIDUMINEXBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(N=CC2=CC(=C1N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)

![Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)

![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)




